
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride typically involves the reaction of 2,6-dichloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyrrolidinone derivatives.
Reduction: Dechlorinated pyridine compounds.
科学的研究の応用
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The chlorine atoms and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Lacks the pyrrolidine ring but shares the dichloropyridine core.
4-(Pyrrolidin-3-YL)pyridine: Similar structure but without the chlorine substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents on the pyridine ring.
Uniqueness
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is unique due to the combination of the dichloropyridine core and the pyrrolidine ring. This combination imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
This detailed article provides a comprehensive overview of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11Cl3N2 |
|---|---|
分子量 |
253.6 g/mol |
IUPAC名 |
2,6-dichloro-4-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H10Cl2N2.ClH/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6;/h3-4,6,12H,1-2,5H2;1H |
InChIキー |
FEVDPPWTNKYLNG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=NC(=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


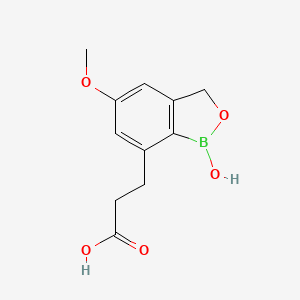
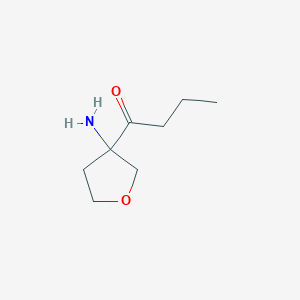


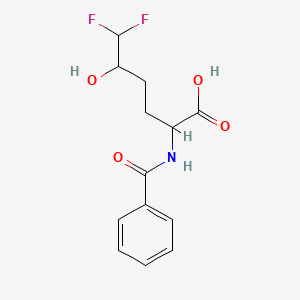
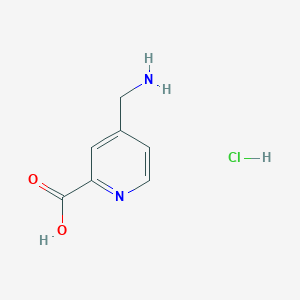
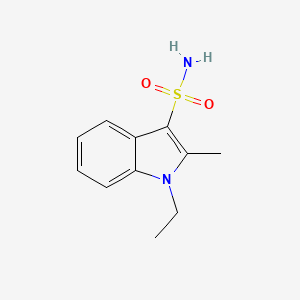
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)


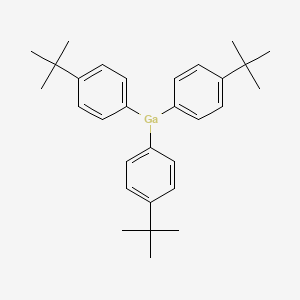
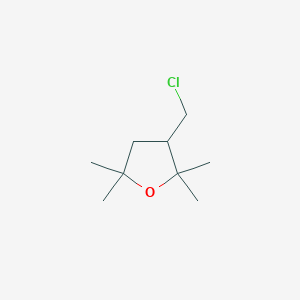
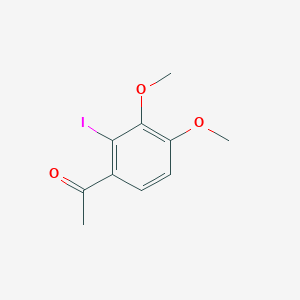
![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
